molecular formula C10H13NO2 B1338726 Ethyl 2-(3-aminophenyl)acetate CAS No. 52273-79-7

Ethyl 2-(3-aminophenyl)acetate

Cat. No. B1338726
CAS RN: 52273-79-7
M. Wt: 179.22 g/mol
InChI Key: JEVUURMJLRJOSG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenyl)acetate is a chemical compound that serves as a building block for various synthetic pathways in medicinal and organic chemistry. Although the provided data does not directly discuss Ethyl 2-(3-aminophenyl)acetate, it does provide insights into similar compounds which can be used to infer certain aspects of its chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves the alkylation of phenolic or thiol precursors followed by selective reduction or condensation reactions. For instance, ethyl-2-(4-aminophenoxy)acetate is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate and subsequent reduction . Similarly, other compounds such as ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate are synthesized through condensation and cyclization reactions followed by reduction . These methods could potentially be adapted for the synthesis of Ethyl 2-(3-aminophenyl)acetate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved and showed significant stabilization by intra- and intermolecular hydrogen bonds . The crystallographic analysis provides detailed information about the arrangement of atoms in the crystal lattice, which is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

The compounds similar to Ethyl 2-(3-aminophenyl)acetate can undergo various chemical reactions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives . These reactions are indicative of the reactivity of the amino and ester groups present in these molecules, which could also be relevant for Ethyl 2-(3-aminophenyl)acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic and analytical techniques. NMR, FT-IR, and UV-Visible spectroscopy are commonly used to characterize the synthesized compounds . These techniques provide information about the functional groups, molecular geometry, and electronic structure, which are essential for understanding the behavior of the compound under different conditions.

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 2-(3-aminophenyl)acetate and its derivatives have been utilized in the synthesis of various compounds. For instance, a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its structure analyzed, indicating potential anticancer properties through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Electrical Conductivity in Polymers

  • Research involving polymers like poly(ethyl 3-aminophenyl acetate) has shown that electron-withdrawing substituents in the polyaniline ring can significantly affect electrical conductivity. This indicates its potential use in developing conductive materials (Sánchez et al., 2005).

Chemoselective Acetylation in Drug Synthesis

  • Ethyl 2-(3-aminophenyl)acetate is also relevant in chemoselective acetylation processes. It's been used for the synthesis of intermediates like N-(2-Hydroxyphenyl)acetamide, which is a step in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Synthesis of Biaryl Compounds with Anti-Arthritic Potential

  • In the context of pharmaceutical chemistry, ethyl 2-(3-aminophenyl)acetate has been used in the green synthesis of biaryl compounds like ethyl (4-phenylphenyl)acetate, which shows potential as an anti-arthritic drug precursor (Costa et al., 2012).

Role in Molecular Docking and Biological Studies

  • Studies involving molecular docking and biological evaluation of derivatives of ethyl 2-(3-aminophenyl)acetate have revealed their potential as inhibitors for important biological targets like VEGFR-2 and EGFR tyrosine kinases. This suggests their relevance in cancer treatment [(Riadi et al., 2021)](https

Synthesis and Structural Analysis

  • Ethyl 2-(3-aminophenyl)acetate and its derivatives have been utilized in the synthesis of various compounds. For instance, a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its structure analyzed, indicating potential anticancer properties through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Electrical Conductivity in Polymers

  • Research involving polymers like poly(ethyl 3-aminophenyl acetate) has shown that electron-withdrawing substituents in the polyaniline ring can significantly affect electrical conductivity. This indicates its potential use in developing conductive materials (Sánchez et al., 2005).

Chemoselective Acetylation in Drug Synthesis

  • Ethyl 2-(3-aminophenyl)acetate is also relevant in chemoselective acetylation processes. It's been used for the synthesis of intermediates like N-(2-Hydroxyphenyl)acetamide, which is a step in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Synthesis of Biaryl Compounds with Anti-Arthritic Potential

  • In the context of pharmaceutical chemistry, ethyl 2-(3-aminophenyl)acetate has been used in the green synthesis of biaryl compounds like ethyl (4-phenylphenyl)acetate, which shows potential as an anti-arthritic drug precursor (Costa et al., 2012).

Safety And Hazards

Ethyl 2-(3-aminophenyl)acetate is classified as a hazardous substance. It is associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 2-(3-aminophenyl)acetate are not mentioned in the search results, the compound’s potential for use in the synthesis of highly substituted tetrahydroquinolines suggests it may have applications in the development of new pharmaceuticals or other chemically complex products.

properties

IUPAC Name

ethyl 2-(3-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVUURMJLRJOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-aminophenyl)acetate

Synthesis routes and methods I

Procedure details

To a cooled solution (−15° C.) of 3-aminophenylacetic acid (10.2, 67 mmol) in ethanol (200 mL) was added dropwise thionyl chloride (10 mL, 0.14 mol). The reaction mixture was stirred for 24 h allowing the temperature to slowly rise to rt. Evaporation of the volatiles gave a beige solid that was stripped several times with dichloromethane. The solid was then treated with hot diethyl ether and filtered to remove diethyl sulphite. Recrystallization from dietyl ether gave 14.4 g, 67 mmol, 100% of the desired compound as an off-white crystalline hydrochloride, mp 135° C. IR (KBr) cm−1 2857,2614, 1740
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Synthesis routes and methods II

Procedure details

3-Aminophenylacetic acid (2 g, 13 mmol) was esterified with EtOH using Method B to give the title compound.
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Synthesis routes and methods III

Procedure details

A mixture of ethyl (3-nitrophenyl)acetate (21 g, 0.1 mol) and 10% Pd/C (2 g) in MeOH (300 mL) was stirred at RT under H2 40 (psi) for 2 h. The reaction mixture was filtered and the filtrate was concentrated to afford ethyl (3-aminophenyl)acetate (17 g). MS (ESI) m/z: 180 (M+H+).
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21 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CO Sanchez, CJ Bustos, FA Alvarado, N Gatica… - Polymer Bulletin, 2006 - Springer
The synthesis and characterization of aromatic oligo(azomethines) hybrids by thermal oligomerization of a new monomers is reported. The new oligo(azomethines) have been …
Number of citations: 7 link.springer.com
CO Sánchez, CJ Bustos, D Mac-Leod Carey, N Gatica - Polymer Bulletin, 2005 - Springer
The synthesis and characterization of a variety of aromatic oligo-azomethine, by thermal polymerization of news monomer catalyzed by concentrated HCl, is reported. The new oligo-…
Number of citations: 2 link.springer.com
NR Lakkaniga, N Gunaganti, L Zhang… - European Journal of …, 2020 - Elsevier
Gene fusions and point mutations of RET kinase are crucial for driving thoracic cancers, including thyroid cancer and non-small cell lung cancer. Various scaffolds based on different …
Number of citations: 15 www.sciencedirect.com
IR Greig, E Coste, SH Ralston, RJ van't Hof - Bioorganic & medicinal …, 2013 - Elsevier
Triaylsulfonamides were identified as novel anti-inflammatory agents, acting by inhibition of RANKL and TNFα signaling. Structure-activity studies led to the identification of compounds …
Number of citations: 15 www.sciencedirect.com
C Zwergel, R Fioravanti, G Stazi, F Sarno, C Battistelli… - Cancers, 2020 - mdpi.com
DNA methyltransferases (DNMTs) play a relevant role in epigenetic control of cancer cell survival and proliferation. Since only two DNMT inhibitors (azacitidine and decitabine) have …
Number of citations: 8 www.mdpi.com
Y Ikuma, H Hochigai, H Kimura, N Nunami… - Bioorganic & medicinal …, 2012 - Elsevier
In recent years, dipeptidyl peptidase IV inhibitors have been noted as valuable agents for treatment of type 2 diabetes. Herein, we report the discovery of a novel potent DPP-4 inhibitor …
Number of citations: 42 www.sciencedirect.com
NR Lakkaniga - 2020 - search.proquest.com
Treating cancers has been one of the greatest challenges of biomedical research in the last few decades. However, the advent of targeted therapy has revolutionized the treatment …
Number of citations: 0 search.proquest.com

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